molecular formula C21H25NO3 B5106154 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid

4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid

Cat. No. B5106154
M. Wt: 339.4 g/mol
InChI Key: DJIHIZYCDFCTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid, also known as BDMBOA, is a synthetic compound that has been studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce oxidative stress, protect against glutamate-induced excitotoxicity, and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in lab experiments. 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid. One direction is the development of analogs of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid with improved solubility and potency. Another direction is the investigation of the potential therapeutic applications of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid could be further elucidated to better understand its effects on various signaling pathways.

Synthesis Methods

4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylbenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-methyl-4-oxobutanoic acid to yield 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid.

Scientific Research Applications

4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14-9-15(2)11-18(10-14)12-19(16(3)21(24)25)20(23)22-13-17-7-5-4-6-8-17/h4-11,16,19H,12-13H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIHIZYCDFCTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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